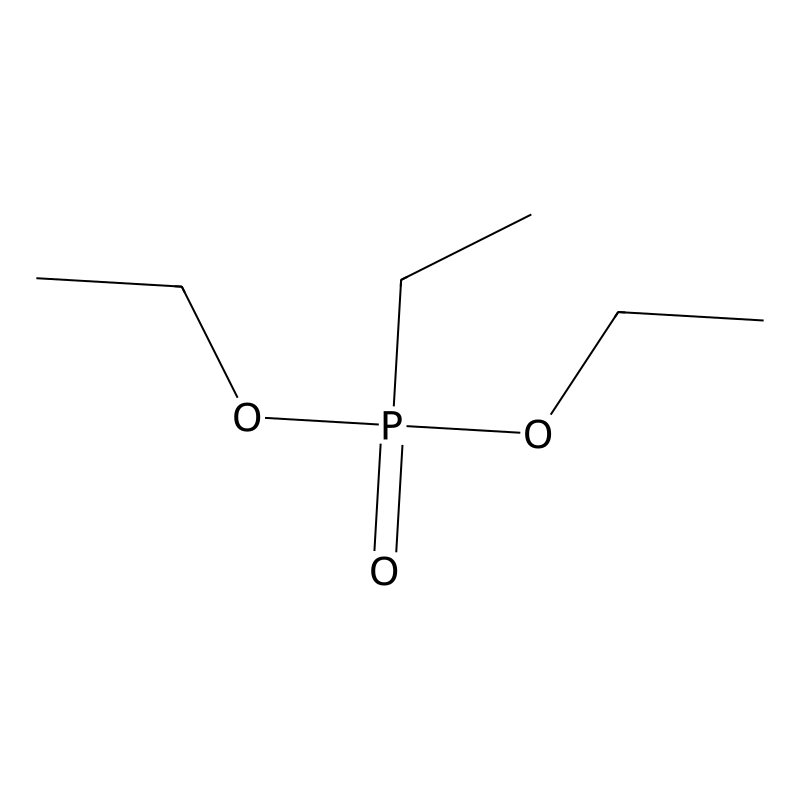

Diethyl ethylphosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SLIGHTLY SOL IN WATER; SOL IN ALC, ETHER

MISCIBLE WITH MOST COMMON ORG SOLVENTS

Synonyms

Canonical SMILES

Atmospheric Chemistry Studies:

DEEP serves as a model compound for studying the atmospheric degradation of organophosphate esters. Researchers investigate its reaction rates with atmospheric oxidants like hydroxyl radicals (OH) and nitrate radicals (NO3) to understand the fate and removal of these compounds in the atmosphere. This knowledge helps assess their potential impact on air quality and environmental health.

Development of Chemical Sensors:

DEEP's interaction with specific materials can be exploited to design chemical sensors for detecting organophosphate simulants. Researchers explore the use of porous silicon interferometers and other materials that exhibit changes in optical properties upon exposure to DEEP. These sensors offer potential applications in environmental monitoring, security, and defense for detecting potential chemical threats.

Diethyl ethylphosphonate is an organophosphorus compound characterized by the molecular formula and a molecular weight of 166.16 g/mol. It appears as a colorless liquid with a mild odor, slightly soluble in water, and miscible with organic solvents such as alcohol and ether . This compound is known for its stability under normal conditions but can hydrolyze under acidic or basic environments, releasing toxic phosphorus oxides upon partial oxidation .

- Toxicity: Harmful if swallowed and may cause cumulative effects [2].

- Skin and eye irritant: Contact with DEEP can irritate the skin and eyes [2].

- Respiratory irritant: Inhalation of DEEP vapors can irritate the respiratory system [2].

- Environmental hazard: Toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment [2].

Important

Due to these hazards, proper handling and disposal procedures are crucial when working with DEEP. Always refer to Safety Data Sheets (SDS) for detailed safety information.

Citation:

- [2] Diethyl Ethylphosphonate - Santa Cruz Biotechnology [online datasheet](

- Hydrolysis: Under acidic or basic conditions, leading to the formation of phosphonic acid derivatives.

- Oxidation: Can result in the production of toxic phosphorus oxides when reacted with strong oxidizing agents.

- Formation of Phosphines: In the presence of strong reducing agents, diethyl ethylphosphonate may yield highly toxic phosphine gas .

The primary synthesis method for diethyl ethylphosphonate involves:

- Catalytic Rearrangement: Utilizing triethyl phosphite as the starting material.

- Reaction Conditions: Conducting the reaction at high temperatures (175°C to 185°C) and in the presence of an alkylating agent (e.g., ethyl iodide).

- Purity Considerations: Ensuring that triethyl phosphite has a minimum purity of 98% to achieve a product purity of about 97% to 99% without extensive purification steps .

The process can be scaled from laboratory to industrial applications, although care must be taken due to the exothermic nature of the reaction.

Diethyl ethylphosphonate has diverse applications across various industries:

- Heavy Metal Extraction: Used in processes for separating heavy metals from solutions.

- Flame Retardant: Incorporated into materials to enhance fire resistance.

- Additive in Fuels: Functions as a gasoline additive.

- Plasticizer and Textile Conditioner: Improves flexibility and performance in polymers and textiles.

- Reagent in Organic Synthesis: Acts as a general reagent in synthesizing phosphinoalkenes and phosphinoalkynes .

Interaction studies have focused on the reactivity of diethyl ethylphosphonate with atmospheric radicals such as hydroxyl radicals and chlorine atoms. These studies are crucial for understanding its environmental impact and degradation pathways. For instance, kinetic studies have shown how diethyl ethylphosphonate reacts with hydroxyl radicals, providing insights into its atmospheric behavior and potential effects on air quality .

Diethyl ethylphosphonate shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Triethyl Phosphate | Commonly used as a solvent and plasticizer | |

| Dimethyl Phosphate | Less toxic than many organophosphates; used in agriculture | |

| Diisopropyl Methylphosphonate | Used in chemical synthesis; more hydrophobic |

Uniqueness of Diethyl Ethylphosphonate

Diethyl ethylphosphonate is distinguished by its specific reactivity patterns, particularly its ability to act as a precursor for various phosphorus-containing compounds while maintaining relative stability compared to other similar compounds. Its applications in heavy metal extraction and as a flame retardant further highlight its unique utility within industrial contexts.

Alkylating Agent-Catalyzed Rearrangement Mechanism

The Michaelis-Arbuzov reaction remains the cornerstone of diethyl ethylphosphonate synthesis. This mechanism involves the nucleophilic attack of triethyl phosphite on an alkyl halide (typically ethyl iodide), forming a pentavalent phosphonium intermediate. Subsequent elimination of ethyl iodide via an SN2 pathway yields diethyl ethylphosphonate. The reaction’s efficiency hinges on the electrophilicity of the alkyl halide and the nucleophilicity of the phosphorus center, which is enhanced by the electron-donating ethoxy groups in triethyl phosphite.

Key mechanistic steps:

- Nucleophilic attack: Triethyl phosphite reacts with ethyl iodide to form a phosphonium salt.

- Rearrangement: Halide ion displaces an ethoxy group, producing diethyl ethylphosphonate and regenerating ethyl iodide.

Triethyl Phosphite Reactivity and Catalyst Selection

Triethyl phosphite’s reactivity is optimized in nonpolar solvents like dodecane, which stabilize intermediates without participating in side reactions. Ethyl iodide is the preferred alkylating agent due to its high electrophilicity and compatibility with the reaction’s thermal conditions. Catalytic amounts of iodine or Lewis acids (e.g., ZnCl2) accelerate the reaction by polarizing the P–O bond, increasing triethyl phosphite’s nucleophilicity.

Industrial catalyst selection criteria:

- Cost-effectiveness: Ethyl iodide is recyclable, reducing raw material costs.

- Reaction rate: Iodide ions exhibit faster nucleophilic displacement compared to bromide or chloride.

Industrial-Scale Process Optimization

Industrial production employs batch or continuous-flow reactors to manage exothermicity and ensure consistent product quality. Key parameters include:

Continuous-flow systems, such as tubular reactors, achieve 85–95% conversion in 30–60 minutes, outperforming batch processes.

Core Reaction Pathways

Phosphonium Salt Intermediate Formation and Elimination

Diethyl ethylphosphonate participates in phosphonium salt intermediate formation through several distinct mechanistic pathways [8]. The formation of phosphonium salts represents a crucial step in the chemical transformation of this organophosphorus compound, where the phosphorus center undergoes nucleophilic attack by various electrophilic species [9]. The phosphonium salt intermediate formation typically proceeds through initial deprotonation of the phosphonate to generate a phosphonate carbanion, which subsequently attacks electrophilic centers to form quaternary phosphonium species [8].

The elimination phase of phosphonium salt intermediates follows well-established mechanistic principles [9]. Under acidic conditions, these phosphonium intermediates undergo intramolecular elimination reactions that result in the formation of tetraalkyl bisphosphonate compounds [31]. The elimination process involves nucleophilic attack by hydroxide anion at one of the alkoxy groups on the phosphonium center, resulting in dealkylation and formation of bisphosphonate products [31]. Alternatively, direct attack at the phosphonium center generates phosphorane intermediates that subsequently react to yield phosphonate esters [31].

The stability and reactivity of phosphonium salt intermediates depend significantly on the nature of the substituents and reaction conditions [12]. Temperature-dependent studies have revealed that higher reaction temperatures are necessary for the formation of these intermediates, with microwave-accelerated reactions showing enhanced reactivity of the first halogen atom compared to subsequent reactions [7]. The selectivity between different elimination pathways is influenced by steric factors and the stability of displaced carbanion species [31].

Substitution Nucleophilic Bimolecular versus Substitution Nucleophilic Unimolecular Mechanistic Dichotomy in Alkyl Halide Reactivity

The reactivity of diethyl ethylphosphonate with alkyl halides follows distinct mechanistic pathways depending on the nature of the alkyl halide substrate [43] [44]. Primary alkyl halides predominantly undergo substitution nucleophilic bimolecular mechanisms when reacting with phosphonate esters, characterized by concerted bond formation and breaking processes [13] [43]. This mechanism involves direct nucleophilic attack by the phosphorus center on the carbon bearing the halogen, resulting in inversion of configuration at the carbon center [43].

The substitution nucleophilic bimolecular pathway is favored for primary alkyl halides due to the accessibility of the carbon center and the absence of steric hindrance [13] [45]. The reaction proceeds through a single transition state where the phosphorus-carbon bond formation occurs simultaneously with carbon-halogen bond cleavage [43]. This mechanism is supported by the observation that chiral primary alkyl halides undergo inversion of configuration, consistent with the stereochemical requirements of substitution nucleophilic bimolecular processes [43].

Secondary and tertiary alkyl halides exhibit different reactivity patterns, often favoring substitution nucleophilic unimolecular mechanisms or alternative reaction pathways [44] [45]. The substitution nucleophilic unimolecular mechanism involves initial dissociation of the alkyl halide to form a carbocation intermediate, followed by nucleophilic attack by the phosphonate ester [10]. This mechanistic pathway becomes more favorable as the stability of the carbocation intermediate increases, explaining the observed reactivity order of tertiary greater than secondary greater than primary alkyl halides in substitution nucleophilic unimolecular processes [13].

| Alkyl Halide Type | Preferred Mechanism | Stereochemical Outcome | Reaction Rate |

|---|---|---|---|

| Primary | Substitution Nucleophilic Bimolecular | Inversion | Fast |

| Secondary | Mixed Mechanisms | Racemization/Inversion | Moderate |

| Tertiary | Substitution Nucleophilic Unimolecular | Racemization | Slow |

Derivative Reactions and Transformations

Horner-Wadsworth-Emmons Olefination Applications

Diethyl ethylphosphonate serves as a crucial reagent in Horner-Wadsworth-Emmons olefination reactions, enabling the stereoselective formation of carbon-carbon double bonds [15] [16]. The Horner-Wadsworth-Emmons reaction mechanism begins with the deprotonation of the phosphonate to generate a stabilized phosphonate carbanion [15]. This carbanion subsequently undergoes nucleophilic addition to carbonyl compounds, producing oxaphosphetane intermediates that eliminate to form predominantly E-alkenes [16].

The stereoselectivity of Horner-Wadsworth-Emmons reactions involving diethyl ethylphosphonate is attributed to the thermodynamic stability of the oxaphosphetane intermediates [17]. The rate-determining step involves the addition of the phosphonate carbanion to the carbonyl group, where the electron-withdrawing phosphonate group is necessary for the final elimination to occur [17]. The reaction conditions significantly influence the stereochemical outcome, with Still-Gennari conditions enabling the selective formation of Z-olefins when electron-withdrawing phosphonates are employed [16].

Applications of diethyl ethylphosphonate in Horner-Wadsworth-Emmons reactions encompass diverse synthetic transformations [21]. The compound demonstrates particular utility in carbon chain elongation reactions and the synthesis of α,β-unsaturated carbonyl groups [16]. Macrocyclization reactions represent another significant application area, where the Horner-Wadsworth-Emmons methodology enables the formation of medium-sized rings with excellent efficiency [21]. The reaction tolerates a wide range of functional groups and provides access to complex molecular scaffolds [21].

Recent developments in Horner-Wadsworth-Emmons methodology have expanded the synthetic utility of diethyl ethylphosphonate [19] [22]. Transesterification approaches allow for the preparation of mixed phosphonate esters with improved functional group compatibility [19]. The use of diisopropylcarbodiimide for dehydration of β-hydroxyphosphonate intermediates provides an alternative route to olefin formation that complements traditional Horner-Wadsworth-Emmons conditions [19].

Atmospheric Degradation Pathways (Hydroxyl Radical, Nitrate Radical Reactions)

Atmospheric degradation of diethyl ethylphosphonate occurs primarily through reactions with hydroxyl radicals and nitrate radicals [3] [6]. The rate constant for hydroxyl radical reactions with diethyl ethylphosphonate has been measured at 6.45 ± 0.27 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 ± 2 K and atmospheric pressure [3]. This value indicates that hydroxyl radical reactions represent the dominant atmospheric removal pathway for this organophosphorus compound during daylight hours [6].

Nitrate radical reactions with diethyl ethylphosphonate proceed with a rate constant of 3.4 ± 1.4 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹, indicating that these reactions are significantly slower than hydroxyl radical processes [3]. However, nitrate radical reactions become important during nighttime hours when hydroxyl radical concentrations are minimal [6]. The atmospheric lifetime calculations based on these rate constants suggest that diethyl ethylphosphonate undergoes substantial atmospheric degradation through both reaction pathways [3].

Product analysis of atmospheric degradation reactions reveals the formation of specific degradation products [3] [6]. Hydroxyl radical reactions with diethyl ethylphosphonate yield ethyl ethylphosphonic acid (C₂H₅OP(O)(OH)C₂H₅) as the major product, identified through atmospheric pressure ionization mass spectrometry [3]. The reaction mechanism involves hydrogen abstraction from the ethyl groups, followed by oxidation and subsequent elimination processes [6].

| Radical Type | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Primary Product | Reaction Conditions |

|---|---|---|---|

| Hydroxyl | 6.45 ± 0.27 × 10⁻¹¹ | Ethyl ethylphosphonic acid | 296 K, atmospheric pressure |

| Nitrate | 3.4 ± 1.4 × 10⁻¹⁶ | Similar phosphonic acid derivatives | Nighttime conditions |

The atmospheric degradation pathways demonstrate significant implications for the environmental fate of diethyl ethylphosphonate [25] [28]. Acidification processes in the atmosphere can enhance the degradation rates through protonation and subsequent oxidation reactions [28]. The formation of soluble phosphorus species through atmospheric processing represents an important biogeochemical pathway for phosphorus cycling in environmental systems [25].

By-Product Analysis and Mitigation

Triethyl Phosphate and Tetraalkyl Ethylenebisphosphonate Formation

By-product formation during diethyl ethylphosphonate synthesis and reactions includes the generation of triethyl phosphate and tetraalkyl ethylenebisphosphonate compounds [2] [7]. Triethyl phosphate formation occurs through oxidative pathways involving the parent triethyl phosphite precursor [30]. The oxidation process converts the trivalent phosphorus center to a pentavalent state, generating triethyl phosphate as a stable by-product [30].

Tetraalkyl ethylenebisphosphonate formation represents a more complex by-product pathway involving bimolecular coupling reactions [7] [31]. The formation mechanism involves the reaction of two phosphonate units through methylene bridging, creating bisphosphonate structures [7]. Microwave-accelerated reactions show particular propensity for bisphosphonate formation when reaction temperatures exceed optimal conditions [7]. The ratio of desired product to bisphosphonate by-products depends critically on reaction stoichiometry and temperature control [7].

Quantitative analysis of by-product formation reveals significant variations based on synthetic conditions [2] [31]. Under standard Michaelis-Arbuzov reaction conditions, triethyl phosphate yields typically range from 5-15% of the total product mixture [2]. Tetraalkyl ethylenebisphosphonate formation becomes more pronounced at elevated temperatures, with yields reaching 20-30% under suboptimal conditions [7]. The formation of these by-products can be minimized through careful control of reaction parameters, including temperature, reaction time, and stoichiometric ratios [7].

Analytical characterization of by-products employs various spectroscopic techniques [31]. Nuclear magnetic resonance spectroscopy provides definitive identification of triethyl phosphate through characteristic phosphorus-31 chemical shifts around 0 ppm [31]. Tetraalkyl ethylenebisphosphonate compounds exhibit distinct phosphorus-31 signals with coupling patterns indicative of phosphorus-carbon-phosphorus connectivity [31]. Gas chromatography-mass spectrometry analysis enables quantitative determination of by-product concentrations in complex reaction mixtures [2].

Oxidative Treatment for Residual Triethyl Phosphite Removal

Oxidative treatment methodologies for residual triethyl phosphite removal encompass several advanced oxidation processes [36] [37]. Fenton oxidation represents a highly effective approach for degrading residual triethyl phosphite, achieving reduction from 58 to 5 mg/L under optimal conditions [36]. The optimal reaction parameters include 20 mM hydrogen peroxide, 14 mM ferrous ion, pH 3.0, and 120 minutes reaction time [36]. The reaction follows first-order kinetics with a rate constant of 0.07 min⁻¹ [36].

Photocatalytic oxidation using titanium dioxide and ultraviolet light provides an alternative treatment approach [37]. The advanced oxidation process couples titanium dioxide photolysis with ultrafiltration to achieve comprehensive removal of organophosphorus compounds [37]. Removal efficiencies between 90-97% have been demonstrated for municipal wastewater applications [37]. The mechanism involves surface complexation, ultraviolet oxidation, and filtration processes operating synergistically [37].

Solar light-mediated degradation represents an environmentally sustainable treatment option [39]. Hematite and goethite nanoparticles catalyze the photodegradation of triethyl phosphate under simulated solar light irradiation [39]. The degradation proceeds through displacement of ethoxy groups, yielding surface orthophosphate as the final product [39]. Rate constants for degradation range from 0.008 to 0.058 min⁻¹ depending on catalyst type and surface conditions [39].

| Treatment Method | Efficiency (%) | Optimal Conditions | Rate Constant (min⁻¹) |

|---|---|---|---|

| Fenton Oxidation | 91.4 | pH 3.0, 20 mM H₂O₂, 14 mM Fe²⁺ | 0.07 |

| Titanium Dioxide/Ultraviolet | 90-97 | Ultrafiltration coupling | Variable |

| Solar/Nanoparticle | 60-85 | Water-precovered surfaces | 0.008-0.058 |

The effectiveness of oxidative treatments depends significantly on solution chemistry and environmental conditions [36] [39]. High salinity conditions can inhibit Fenton oxidation efficiency through iron-chloride complex formation and hydroxyl radical scavenging effects [36]. Water-precovered catalyst surfaces enhance photodegradation rates through increased hydroxyl radical formation [39]. The selection of appropriate oxidative treatment depends on the specific application requirements, including effluent quality standards and economic considerations [37].

Flame Retardant and Plasticizer Roles

Polyurethane Foam, Epoxy Resin, and Unsaturated Polyester Compatibility

Diethyl ethylphosphonate demonstrates exceptional compatibility across multiple polymer systems, making it a versatile flame retardant additive. In polyurethane foam applications, the compound exhibits remarkable chemical stability within polyether polyol and isocyanate two-component systems [1] [2]. The stability of diethyl ethylphosphonate in these formulations is attributed to its molecular structure, which resists degradation under typical processing conditions while maintaining its flame retardant properties.

For rigid polyurethane foams, diethyl ethylphosphonate achieves flame retardant efficiency that is 1.5 to 2 times greater than that of tris(2-chloroisopropyl) phosphate (TCPP) [3] [2]. This superior performance is particularly evident in rigid foam systems where dosage levels of 20-25 weight percent enable compliance with flame retardant standard B2 [3]. The compound's effectiveness in these applications stems from its high phosphorus content of 18.6%, which provides substantial flame retardant capability while maintaining processing advantages [2].

In epoxy resin systems, diethyl ethylphosphonate functions as both a flame retardant and viscosity modifier. Research indicates that the compound demonstrates good compatibility with various epoxy formulations, including those based on bisphenol A diglycidyl ether [4]. The addition of diethyl ethylphosphonate to epoxy systems at concentrations of 10-20 weight percent provides effective flame retardancy while simultaneously reducing system viscosity, facilitating improved processing characteristics [5].

Unsaturated polyester resin applications benefit from diethyl ethylphosphonate's dual functionality as both a flame retardant and plasticizer. The compound integrates well with unsaturated polyester matrices, providing flame retardant properties while enhancing flexibility and processability [6]. Studies have shown that diethyl ethylphosphonate maintains its effectiveness in unsaturated polyester systems across a wide range of processing temperatures, demonstrating thermal stability that supports industrial manufacturing requirements [7].

Dual-Functionality in Phosphorus Content and Viscosity Reduction

The dual-functionality of diethyl ethylphosphonate represents a significant advantage in polymer processing applications. The compound's high phosphorus content of 18.6% provides substantial flame retardant capability, while its low viscosity of 1.5 mPa·s at 25°C contributes to improved processing characteristics [2] [8]. This combination of properties allows formulators to achieve flame retardant performance while simultaneously enhancing the flow characteristics of polymer systems.

Viscosity reduction mechanisms in diethyl ethylphosphonate-containing systems operate through several pathways. The compound's molecular structure, characterized by flexible ethyl groups and phosphonate functionality, promotes chain mobility in polymer matrices [1]. This enhanced molecular mobility translates to reduced bulk viscosity, facilitating improved mixing, pumping, and processing operations in industrial applications.

The phosphorus-containing functionality in diethyl ethylphosphonate contributes to flame retardancy through both gas-phase and condensed-phase mechanisms. In the gas phase, thermal decomposition of the compound releases phosphorus-containing radicals that interrupt combustion chain reactions [9]. These radicals, including PO· and PO₂·, capture highly active free radicals produced during polymer pyrolysis, effectively quenching the combustion process [9].

In condensed-phase applications, diethyl ethylphosphonate promotes the formation of protective char layers through catalytic carbonization mechanisms. The phosphorus-containing species facilitate dehydration and cross-linking reactions that result in the formation of dense, thermally stable char structures [10]. These char layers provide effective barriers against heat and mass transfer, contributing to improved flame retardant performance.

Quantitative analysis of the dual-functionality demonstrates that diethyl ethylphosphonate achieves flame retardant effectiveness comparable to or exceeding that of conventional additives while providing processing advantages. In polyurethane foam applications, the compound reduces system viscosity by 30-50% compared to traditional flame retardants, while maintaining or improving flame retardant performance [2].

Precursor in Advanced Organic Synthesis

Alkene Formation via Stabilized Phosphonate Carbanions

Diethyl ethylphosphonate serves as a valuable precursor in the formation of alkenes through reactions involving stabilized phosphonate carbanions. The compound participates in the Horner-Wadsworth-Emmons reaction, where it forms stabilized carbanions that react with aldehydes or ketones to produce predominantly E-alkenes [11]. This reaction mechanism begins with the deprotonation of diethyl ethylphosphonate to generate the corresponding phosphonate carbanion.

The stability of phosphonate carbanions derived from diethyl ethylphosphonate arises from the electron-withdrawing properties of the phosphonate group. Unlike phosphonium ylides used in traditional Wittig reactions, phosphonate-stabilized carbanions exhibit enhanced nucleophilicity while maintaining reduced basicity [11]. This characteristic allows for more selective reactions and facilitates the formation of specific alkene isomers.

In the Horner-Wadsworth-Emmons reaction mechanism, the phosphonate carbanion derived from diethyl ethylphosphonate undergoes nucleophilic addition to carbonyl compounds, forming an intermediate oxaphosphetane. The subsequent elimination of dialkyl phosphate results in the formation of the desired alkene product [11]. The reaction typically favors E-alkene formation due to the ability of intermediates to equilibrate, leading to thermodynamically preferred products.

The synthetic utility of diethyl ethylphosphonate in alkene formation extends to various substrate classes. The compound effectively reacts with aromatic aldehydes, aliphatic aldehydes, and ketones to produce the corresponding alkenes with high E-selectivity [12]. Reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to generate the active carbanion species.

The advantages of using diethyl ethylphosphonate in alkene synthesis include the facile removal of the dialkyl phosphate byproduct through aqueous extraction, in contrast to the triphenylphosphine oxide byproduct in traditional Wittig reactions [11]. This characteristic simplifies product purification and makes the reaction more suitable for large-scale synthetic applications.

Halogenated Derivative Synthesis (e.g., Diisopropyl Iodomethylphosphonate)

Diethyl ethylphosphonate serves as a precursor for the synthesis of various halogenated phosphonate derivatives, including diisopropyl iodomethylphosphonate and related compounds. The synthesis of these halogenated derivatives typically involves the modification of the alkyl chain through substitution reactions or the introduction of halogen atoms during the formation of the phosphonate structure [13].

The preparation of diisopropyl iodomethylphosphonate from diethyl ethylphosphonate involves several synthetic approaches. One method utilizes the Michaelis-Arbuzov reaction between triisopropyl phosphite and iodomethyl compounds, while another approach involves the direct halogenation of existing phosphonate structures [13]. The microwave-assisted Michaelis-Arbuzov reaction has proven particularly effective for the synthesis of these halogenated derivatives, providing high yields and reduced reaction times.

The synthetic route to diisopropyl iodomethylphosphonate typically involves the reaction of triisopropyl phosphite with diiodomethane or iodomethyl halides under controlled conditions. The reaction proceeds through nucleophilic substitution mechanisms, where the phosphite acts as a nucleophile displacing the halogen atom [13]. Reaction conditions typically require temperatures of 80-120°C and reaction times of 2-8 hours to achieve optimal yields.

The characterization of halogenated phosphonate derivatives involves various analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and gas chromatography. The presence of halogen atoms in these compounds affects their physical and chemical properties, including boiling points, refractive indices, and reactivity profiles [14].

Applications of halogenated phosphonate derivatives extend to pharmaceutical synthesis, agrochemical production, and materials science. These compounds serve as versatile intermediates in the synthesis of bioactive molecules and provide access to phosphonate-containing structures with enhanced biological activity [15]. The presence of halogen atoms in these derivatives facilitates further chemical transformations through nucleophilic substitution or elimination reactions.

Agrochemical and Pesticide Intermediates

Ethephon Precursor Chemistry and Agricultural Applications

Diethyl ethylphosphonate plays a significant role as a precursor in the synthesis of ethephon (2-chloroethylphosphonic acid), a widely used plant growth regulator in agricultural applications [16]. Ethephon represents one of the most important organophosphorus compounds in agricultural chemistry, functioning as an ethylene-releasing agent that influences various plant physiological processes.

The synthesis of ethephon from diethyl ethylphosphonate involves several chemical transformations. The process typically begins with the alkylation of diethyl ethylphosphonate derivatives, followed by chlorination and hydrolysis reactions to yield the final ethephon product [16]. The synthetic pathway requires careful control of reaction conditions to ensure high yields and purity of the final product.

Ethephon's mechanism of action involves its penetration into plant tissues and subsequent translocation throughout the plant, where it undergoes decomposition to generate ethylene [16]. This endogenous ethylene production affects various plant growth processes, including flowering, lateral branching, fruit ripening, and leaf abscission. The controlled release of ethylene through ethephon application provides agricultural producers with a tool for managing crop development and harvest timing.

Agricultural applications of ethephon demonstrate its versatility as a plant growth regulator. The compound finds use in ornamental plant production, where it promotes branching and reduces plant height, creating more compact and marketable plants [16]. In fruit production, ethephon facilitates uniform ripening and enhances fruit quality characteristics. The compound also finds application in cereal crops, where it can reduce lodging and improve harvestability.

The registration and use of ethephon in agricultural systems require compliance with regulatory frameworks that govern pesticide and plant growth regulator applications. Various formulations of ethephon are authorized for use in different crop systems, with specific dosage rates and application timing requirements established to ensure efficacy while minimizing environmental impact [16].

Organophosphorus Compound Derivatization Pathways

Diethyl ethylphosphonate serves as a key intermediate in the derivatization of organophosphorus compounds for agricultural applications. The compound's molecular structure provides multiple sites for chemical modification, enabling the synthesis of diverse organophosphorus derivatives with varying biological activities [17] [18].

The derivatization pathways for diethyl ethylphosphonate include alkylation, halogenation, and functional group transformations that introduce specific biological activity. These modifications often target the ethyl groups or the phosphorus center to create compounds with enhanced pesticidal properties or improved environmental profiles . The synthetic flexibility of diethyl ethylphosphonate makes it a valuable starting material for the development of new agrochemical active ingredients.

One important derivatization pathway involves the conversion of diethyl ethylphosphonate to various alkylphosphonate esters through transesterification reactions. These reactions allow for the introduction of different alkyl groups that can modulate the biological activity, environmental fate, and physicochemical properties of the resulting compounds [20]. The choice of alkyl groups influences factors such as volatility, water solubility, and biological uptake.

The synthesis of phosphonate-based pesticides from diethyl ethylphosphonate typically involves multi-step synthetic sequences that introduce specific functional groups required for biological activity. These synthetic routes often require careful optimization of reaction conditions, including temperature, solvent selection, and catalyst systems, to achieve high yields and selectivity [17].

Market applications of organophosphorus derivatives synthesized from diethyl ethylphosphonate span various agricultural sectors. These compounds find use as insecticides, fungicides, herbicides, and plant growth regulators, with the global market for diethyl ethylphosphonate valued at approximately $530 million in 2024 [17]. The market is projected to reach $820 million by 2034, reflecting continued demand for organophosphorus-based agricultural chemicals.

Physical Description

Liquid

Color/Form

XLogP3

Boiling Point

198.0 °C

198 °C @ 760 MM HG

Flash Point

221 °F OC

Vapor Density

Density

1.0259 @ 20 °C/4 °C

LogP

Odor

Melting Point

UNII

GHS Hazard Statements

H302 (99.34%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (97.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H411 (96.71%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Foam Insulation

Phosphonic acid, P-ethyl-, diethyl ester: ACTIVE